molecular formula C11H17NO B13201545 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13201545
M. Wt: 179.26 g/mol
InChI Key: XHJHZSTZHDYCHT-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with a nitrile group attached to the oxirane ring The presence of the isopropyl group adds to its distinctiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an epoxide under basic conditions to form the spirocyclic structure. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to enhance the reaction rate and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Similar spirocyclic structure but with different functional groups.

    Spiro[2.5]octane-1-carbonitrile: Another spirocyclic compound with a nitrile group but differing in the position of the spiro linkage.

Uniqueness

4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the isopropyl group and the specific positioning of the nitrile group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-propan-2-yl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-11(9)10(7-12)13-11/h8-10H,3-6H2,1-2H3

InChI Key

XHJHZSTZHDYCHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCC12C(O2)C#N

Origin of Product

United States

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